Cas no 898441-81-1 (5-methyl-4-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,2-dihydropyrimidin-2-one)

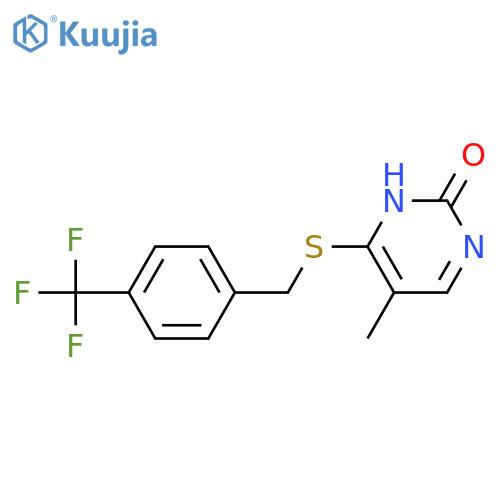

898441-81-1 structure

商品名:5-methyl-4-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,2-dihydropyrimidin-2-one

CAS番号:898441-81-1

MF:C13H11F3N2OS

メガワット:300.299452066422

CID:5484405

5-methyl-4-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,2-dihydropyrimidin-2-one 化学的及び物理的性質

名前と識別子

-

- 5-methyl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one

- 5-methyl-4-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,2-dihydropyrimidin-2-one

-

- インチ: 1S/C13H11F3N2OS/c1-8-6-17-12(19)18-11(8)20-7-9-2-4-10(5-3-9)13(14,15)16/h2-6H,7H2,1H3,(H,17,18,19)

- InChIKey: HTLLUHMOEFABJF-UHFFFAOYSA-N

- ほほえんだ: C1(=O)NC(SCC2=CC=C(C(F)(F)F)C=C2)=C(C)C=N1

5-methyl-4-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,2-dihydropyrimidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2585-0355-15mg |

5-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2-dihydropyrimidin-2-one |

898441-81-1 | 90%+ | 15mg |

$133.5 | 2023-05-16 | |

| Life Chemicals | F2585-0355-20mg |

5-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2-dihydropyrimidin-2-one |

898441-81-1 | 90%+ | 20mg |

$148.5 | 2023-05-16 | |

| Life Chemicals | F2585-0355-25mg |

5-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2-dihydropyrimidin-2-one |

898441-81-1 | 90%+ | 25mg |

$163.5 | 2023-05-16 | |

| Life Chemicals | F2585-0355-30mg |

5-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2-dihydropyrimidin-2-one |

898441-81-1 | 90%+ | 30mg |

$178.5 | 2023-05-16 | |

| Life Chemicals | F2585-0355-3mg |

5-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2-dihydropyrimidin-2-one |

898441-81-1 | 90%+ | 3mg |

$94.5 | 2023-05-16 | |

| Life Chemicals | F2585-0355-2mg |

5-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2-dihydropyrimidin-2-one |

898441-81-1 | 90%+ | 2mg |

$88.5 | 2023-05-16 | |

| Life Chemicals | F2585-0355-10mg |

5-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2-dihydropyrimidin-2-one |

898441-81-1 | 90%+ | 10mg |

$118.5 | 2023-05-16 | |

| Life Chemicals | F2585-0355-5μmol |

5-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2-dihydropyrimidin-2-one |

898441-81-1 | 90%+ | 5μl |

$94.5 | 2023-05-16 | |

| Life Chemicals | F2585-0355-4mg |

5-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2-dihydropyrimidin-2-one |

898441-81-1 | 90%+ | 4mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2585-0355-40mg |

5-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2-dihydropyrimidin-2-one |

898441-81-1 | 90%+ | 40mg |

$210.0 | 2023-05-16 |

5-methyl-4-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,2-dihydropyrimidin-2-one 関連文献

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

898441-81-1 (5-methyl-4-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,2-dihydropyrimidin-2-one) 関連製品

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量